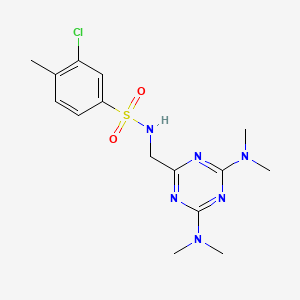

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The triazine ring can have various substituents, in this case, it seems to have dimethylamino and chloro-methylbenzenesulfonamide groups.

Chemical Reactions Analysis

Triazines are known to undergo reactions such as hydrolysis, halogenation, and amination . The specific chemical reactions that this compound would undergo depend on various factors like the reaction conditions and the other reactants involved.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like molecular weight, boiling point, melting point, solubility, etc . These properties for this specific compound aren’t available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Research

A pivotal study by Matsukawa et al. (1980) delves into the synthesis of bi-functional melamine derivatives, including variations of the core chemical structure of interest. These derivatives demonstrate potential in creating polycondensates through a reaction facilitated by zinc nitrate, suggesting applications in polymer science and materials engineering S. Matsukawa, T. Teshirogi, M. Sakamoto, H. Tonami, 1980.

Medicinal Chemistry and Enzyme Inhibition

Research into novel derivatives of this compound has shown significant inhibitory activity against human carbonic anhydrase isozymes, underscoring its potential in developing anticancer therapies. The study by Żołnowska et al. (2018) highlights the synthesis of specific derivatives that target transmembrane tumor-associated isozymes, presenting a promising avenue for cancer treatment B. Żołnowska, J. Sławiński, Krzysztof Szafrański, et al., 2018.

Environmental Science and Herbicide Research

Dietrich, Reiser, and Stieglitz (1995) conducted a study on Triflusulfuron Methyl, a compound structurally similar to the one , examining its metabolism in both microbial and rat models. This research provides insights into the environmental fate of such chemicals, specifically their rapid microbial metabolism, which is critical for understanding the ecological impact of new herbicides R. Dietrich, R. W. Reiser, B. Stieglitz, 1995.

Advanced Materials and Chemical Synthesis

Khodairy, Ali, and El-wassimy (2016) explored the use of toluenesulfonamide derivatives, akin to the subject compound, in synthesizing novel triazepines, pyrimidines, and azoles. Their findings open up new pathways in the design and development of advanced materials and pharmaceuticals A. Khodairy, Ali M. Ali, M. El-wassimy, 2016.

Biochemistry and Molecular Biology

Lolak et al. (2020) investigated benzenesulfonamides incorporating triazine motifs for their antioxidative and enzyme inhibitory properties. This research elucidates the compound's potential in addressing diseases associated with oxidative stress and enzyme dysfunction Nabih Lolak, M. Boğa, Muhammed Tuneğ, et al., 2020.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a1,3,5-triazine core have been reported to interact with various biological targets

Mode of Action

Compounds with similar structures have been reported to exhibit fluorescence properties . This suggests that the compound might interact with its targets through a fluorescence mechanism, leading to changes in the targets’ properties or functions. More research is needed to confirm this hypothesis and to elucidate the exact mode of action.

Biochemical Pathways

Compounds with similar structures have been reported to show correlated rotations of the alkyl groups in the dialkylamino moieties This suggests that the compound might affect pathways related to these rotations

Result of Action

Similar compounds have been reported to exhibit antitumor activity . This suggests that the compound might have potential therapeutic effects. More research is needed to confirm this hypothesis and to elucidate the exact molecular and cellular effects of this compound’s action.

Eigenschaften

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chloro-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN6O2S/c1-10-6-7-11(8-12(10)16)25(23,24)17-9-13-18-14(21(2)3)20-15(19-13)22(4)5/h6-8,17H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKULJEJTNVNLER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)

![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)

![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)